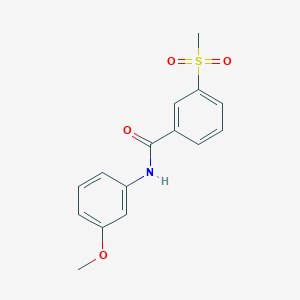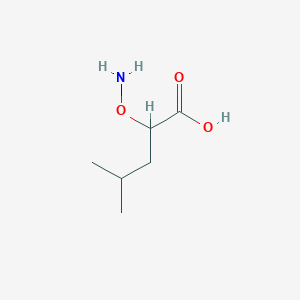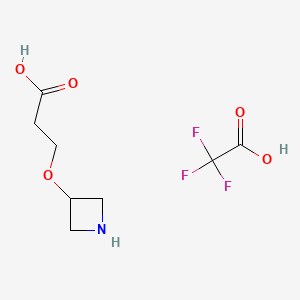
3-(Naphthalen-1-ylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-ylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalen-1-ylmethanol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone or carboxylic acid derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-(Naphthalen-1-ylmethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The naphthalene moiety can facilitate π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can engage in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-ylmethylamine: Similar structure but with an amine group instead of a pyrrolidine ring.
Naphthalen-1-ylmethanol: Precursor in the synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine.
Pyrrolidine: The core structure without the naphthalen-1-ylmethyl substitution.
Uniqueness
This compound is unique due to the combination of the naphthalene and pyrrolidine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3-(naphthalen-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-2-7-15-13(4-1)5-3-6-14(15)10-12-8-9-16-11-12/h1-7,12,16H,8-11H2 |
InChI-Schlüssel |
DGOMYENQXMIQLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








